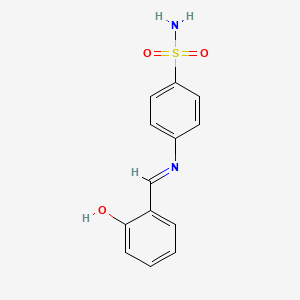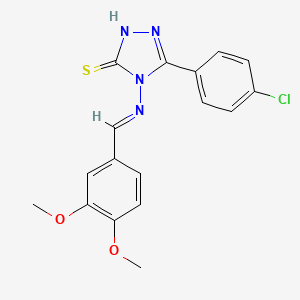
tert-Butyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a benzofuran ring, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of benzofuran-2-carboxylic acid with hydrazinecarboxylic acid tert-butyl ester under specific conditions. One common method includes the use of coupling reagents such as HATU and bases like N,N-diisopropylethylamine in solvents like dichloromethane . The reaction is usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: The hydrazine moiety can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, while the hydrazinecarboxylic acid moiety can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid derivatives: These compounds share the benzofuran ring and have similar chemical properties.
Hydrazinecarboxylic acid esters: These compounds contain the hydrazinecarboxylic acid moiety and exhibit similar reactivity.
Uniqueness
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the benzofuran ring and the hydrazinecarboxylic acid tert-butyl ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
tert-butyl N-(1-benzofuran-2-carbonylamino)carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-15-12(17)11-8-9-6-4-5-7-10(9)19-11/h4-8H,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
FQLBBPMTOMLGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)

![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)
![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

